molecular formula C10H13NOS B2777407 Piperidin-1-yl(thiophen-3-yl)methanone CAS No. 862463-82-9

Piperidin-1-yl(thiophen-3-yl)methanone

Cat. No.: B2777407
CAS No.: 862463-82-9
M. Wt: 195.28
InChI Key: QJPQSCIOXQVQGZ-UHFFFAOYSA-N
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Description

Piperidin-1-yl(thiophen-3-yl)methanone is a chemical compound featuring a piperidine ring linked to a thiophene moiety via a methanone group. This structure is of significant interest in medicinal chemistry as a versatile building block for the synthesis of more complex molecules. Piperidine and thiophene derivatives are prominent in pharmaceutical research, with piperidine rings found in more than twenty classes of approved drugs . Compounds with similar piperidine-thiophene architectures are investigated for their potential interaction with various biological targets. For instance, piperidine-substituted thiophene derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 therapy , and other structural analogs have been designed and evaluated for their dopaminergic activity . The piperidine-thiophene core is a valuable scaffold in drug discovery, particularly in developing candidates for central nervous system (CNS) diseases, metabolic disorders, and oncology . This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-1-yl(thiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c12-10(9-4-7-13-8-9)11-5-2-1-3-6-11/h4,7-8H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPQSCIOXQVQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Piperidin 1 Yl Thiophen 3 Yl Methanone and Analogues

Retrosynthetic Analysis of Piperidin-1-yl(thiophen-3-yl)methanone Scaffolds

A retrosynthetic analysis of the target molecule, this compound, logically disconnects the molecule at its most synthetically accessible bond. The most apparent disconnection is at the amide (methanone) linkage, which is a robust and well-established transformation. This primary disconnection yields two key synthons: the piperidine (B6355638) ring and a thiophene-3-carbonyl moiety.

Key Synthetic Routes and Reaction Pathways

The forward synthesis, guided by the retrosynthetic analysis, involves the formation of the constituent rings followed by their coupling.

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and numerous methods exist for its synthesis and functionalization. wikipedia.org

Hydrogenation/Reduction of Pyridines : One of the most common and direct methods to obtain the piperidine core is the hydrogenation of corresponding pyridine (B92270) derivatives. nih.gov This can be achieved using various metal catalysts like rhodium, palladium, or ruthenium under hydrogen pressure. nih.gov The conditions can often be harsh, but recent developments have allowed for milder, more stereoselective reductions. nih.gov For instance, rhodium(I) complexes have been used for the dearomatization/hydrogenation of fluoropyridines to produce highly functionalized piperidines. nih.gov

Intramolecular Cyclization : Another major route involves the cyclization of linear precursors. nih.gov Methods such as the aza-Michael reaction, electrophilic cyclization, and radical-mediated amine cyclization are employed to construct the six-membered ring from appropriately substituted open-chain compounds. nih.gov A one-pot method has been developed to synthesize piperidines from halogenated amides, integrating amide activation, reduction, and intramolecular nucleophilic substitution without the need for metal catalysts. nih.gov

Dearomative Functionalization : Advanced strategies allow for the direct conversion of aromatic pyridines into highly decorated piperidines in a stepwise manner, addressing challenges of site-, regio-, and diastereoselectivity. researchgate.net

Once the basic piperidine ring is formed, it can be functionalized at various positions to prepare it for coupling or to introduce other desired chemical groups. researchgate.net

The thiophene (B33073) ring can either be constructed from acyclic precursors or, more commonly for this type of synthesis, a pre-formed thiophene derivative is used. The key is to prepare a thiophene building block that can be readily coupled.

Synthesis of the Thiophene Ring : Classic methods like the Paal-Knorr synthesis (reacting a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent) or the Gewald aminothiophene synthesis can be used to construct the thiophene ring itself. organic-chemistry.org More modern approaches involve metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur. organic-chemistry.org

Cross-Coupling Reactions : For creating analogues with a C-C bond between the piperidine and thiophene rings, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Stille reactions are standard. nih.govnih.gov These methods typically involve reacting a borylated or stannylated thiophene with a halogenated piperidine derivative (or vice versa). nih.govmdpi.com For the target molecule, the relevant precursor is thiophene-3-carboxylic acid, which can be synthesized via carboxylation of 3-lithiothiophene or 3-thienylmagnesium bromide.

The final and crucial step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through a standard acylation reaction. The most direct method involves reacting piperidine with an activated form of thiophene-3-carboxylic acid.

A common procedure is the Schotten-Baumann reaction, where thiophene-3-carbonyl chloride is reacted with piperidine in the presence of a base, such as triethylamine (B128534) or aqueous sodium hydroxide, to neutralize the HCl byproduct. vulcanchem.com Alternatively, peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 4-dimethylaminopyridine (B28879) (DMAP), can be used to facilitate the amide bond formation directly from thiophene-3-carboxylic acid and piperidine. evitachem.com

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of these scaffolds involves careful selection of reagents, catalysts, and reaction conditions to maximize yield and minimize side products. Purity is often achieved through standard techniques like recrystallization or column chromatography. chemrevlett.com

Research on analogous structures, such as (4-Aryl-2-(piperidin-1-yl)thiophen-3-yl)(phenyl)methanone, provides insight into how substituents affect synthetic outcomes. In a study on the synthesis of polysubstituted 2-aminothiophenes, yields were consistently high, often ranging from 75% to over 90%, demonstrating the efficiency of the cyclization and subsequent reactions. rsc.org

Compound NameSubstituent on Thiophene Ring (Position 4)Reported Yield (%)Reference
(4-(4-Chlorophenyl)-2-(piperidin-1-yl)thiophen-3-yl)(phenyl)methanone4-Chlorophenyl90 rsc.org
Phenyl(4-phenyl-2-(piperidin-1-yl)thiophen-3-yl)methanonePhenyl80 rsc.org
Phenyl(2-(piperidin-1-yl)-4-(p-tolyl)thiophen-3-yl)methanonep-Tolyl80 rsc.org
(4-(4-Methoxyphenyl)-2-(piperidin-1-yl)thiophen-3-yl)(phenyl)methanone4-Methoxyphenyl75 rsc.org

Reaction conditions and catalysis are paramount for controlling the efficiency and selectivity of the synthesis.

Catalysis : Transition metal catalysts are essential, particularly for cross-coupling reactions used in synthesizing more complex analogues. Palladium(0) catalysts are standard for Suzuki-Miyaura cross-couplings that can be used to arylate thiophene amides. nih.govmdpi.com For the hydrogenation of pyridines to form the piperidine ring, catalysts based on rhodium, ruthenium, and palladium are frequently employed, with the choice of catalyst and ligand influencing the stereoselectivity of the product. nih.gov

Reaction Conditions : Temperature, solvent, and reaction time are critical parameters. For instance, in the formation of the piperidine ring via intramolecular cyclization of halogenated amides, anhydrous conditions and low temperatures (-78 °C) for the initial activation step are crucial, followed by warming to room temperature for the reduction and cyclization. nih.gov The choice of base is also critical in both coupling and acylation reactions. A non-nucleophilic base like triethylamine is often used in acylation to prevent competition with the piperidine nucleophile. vulcanchem.com In Suzuki couplings, a base like potassium phosphate (B84403) is required to activate the boronic acid component. mdpi.com

Advanced Purification Techniques

The isolation and purification of this compound and its derivatives are critical steps to ensure high purity for subsequent reactions and characterization. Standard laboratory techniques are frequently employed, with column chromatography and recrystallization being the most common methods.

Column Chromatography: This technique is widely used for the purification of piperidine- and thiophene-containing methanone (B1245722) derivatives. Silica gel is the standard stationary phase, allowing for the separation of the target compound from unreacted starting materials and byproducts. rsc.orgchemrevlett.com The choice of the mobile phase (eluent) is crucial for effective separation and is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). chemrevlett.com The ratio of these solvents is optimized to achieve the desired separation.

Recrystallization: For solid compounds, recrystallization is an effective method for achieving high purity. This involves dissolving the crude product in a hot solvent or solvent mixture and allowing it to cool slowly, which promotes the formation of a crystalline lattice, excluding impurities. The selection of an appropriate solvent system is key to the success of this technique. Various solvents and solvent mixtures have been reported for the recrystallization of analogous piperidin-4-one derivatives, as detailed in the table below.

Compound TypeSolvent/Solvent MixtureReference
(E)-(4-(2-(benzo[d]thiazol-2-yl)hydrazono)methyl-2,6-diphenylpiperidin-1-yl)(phenyl)methanone derivativesEthyl acetate & Hexane (1:4) chemrevlett.com
N-acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-onesBenzene-petroleum ether chemrevlett.com
2,6-diaryl-3-(4-arylthio)piperidin-4-one seriesEthanol-ethyl acetate chemrevlett.com
3,5-dimethyl-2,6-diphenyl-1-propionyl-piperidin-4-oneMethanol chemrevlett.com

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is governed by the interplay of its three core components: the piperidine ring, the thiophene ring, and the linking amide (methanone) group. Derivatization strategies can target any of these sites to generate a diverse library of analogues. The amide linkage is relatively stable, but the N-H bonds of the piperidine ring and the C-H bonds of both the piperidine and thiophene rings offer sites for functionalization.

Nucleophilic Substitutions and Electrophilic Additions

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The amide group attached at the 3-position acts as a deactivating group and a meta-director. Therefore, electrophilic attack would be expected to occur primarily at the 5-position, and to a lesser extent, the 2-position of the thiophene ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation, allowing for the introduction of a wide range of functional groups.

While the term "electrophilic addition" is typically reserved for non-aromatic systems, the hydrogenation of the thiophene ring can be considered a related process, though it requires specific and often harsh catalytic conditions. nih.gov

Nucleophilic substitutions directly on the thiophene or piperidine rings are less common unless activated by specific substituents. However, the carbonyl carbon of the amide group, while less reactive than a ketone, can potentially be a target for strong nucleophiles under certain conditions, although this would likely lead to cleavage of the amide bond.

Functional Group Interconversions on the Piperidine and Thiophene Rings

A primary strategy for creating derivatives involves the modification of functional groups that have been introduced onto the piperidine or thiophene rings.

On the Thiophene Ring:

Metallation: The thiophene ring can be deprotonated at a vacant position using a strong base (e.g., n-butyllithium), creating a nucleophilic organolithium species. This intermediate can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to install new substituents.

Cross-Coupling Reactions: If a halogen is introduced onto the thiophene ring (via electrophilic halogenation), it can serve as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

Reduction of Substituents: An introduced nitro group can be readily reduced to an amino group, which can then be further functionalized.

On the Piperidine Ring:

Ring Functionalization: While the piperidine ring itself is relatively inert, synthetic strategies often begin with pre-functionalized piperidine rings. For instance, syntheses can start with piperidin-4-one or 3-hydroxypiperidine (B146073) to build analogues with additional functionality. sinfoochem.com

N-Functionalization: In cases where the piperidine nitrogen is a secondary amine (not an amide as in the parent compound), it is a nucleophilic site for alkylation or acylation. For the title compound, such reactions are not directly applicable without prior modification.

Novel Intermediate Compounds in the Synthesis of this compound Derivatives

The synthesis of complex derivatives of this compound relies on the availability of key intermediate compounds. These intermediates are often functionalized piperidines or thiophenes that can be coupled in a final step. The strategic design of these precursors is essential for accessing diverse chemical structures. For example, 3-piperidone is a valuable intermediate due to its versatility in being converted to other functional groups for building bioactive heterocycles. nih.gov Similarly, functionalized piperidines are key intermediates in the synthesis of new generations of highly active pharmaceutical compounds. researchgate.net

The synthesis of analogues often involves a multi-step approach where a functionalized piperidine is coupled with an activated carboxylic acid derivative of thiophene.

Intermediate TypeSpecific ExampleResulting Derivative ClassReference
Functionalized Piperidine4-(Thiophen-3-yl)piperidine(Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanones vulcanchem.com
Functionalized Piperidine3-Hydroxypiperidine(3-Hydroxy-piperidin-1-yl)-thiophen-3-yl-methanone sinfoochem.com
Functionalized PiperidinePiperidin-4-oneKey intermediate for fentanyl analogues and other functionalized piperidines researchgate.net
Functionalized Piperidine1-Aryl-3-piperidone-4-carboxylatesPrecursors for pyrimidinones, quinuclidinones, and benzomorphans nih.gov
Activated Thiophene3,4-Difluorobenzoyl chlorideCoupling partner for functionalized piperidines vulcanchem.com
Activated ThiopheneThiophene-3-carbonyl chlorideAcylating agent for piperidine and its derivativesN/A

The development of novel synthetic routes to these intermediates, such as one-pot cyclization/reduction cascades or intramolecular cyclizations, is an active area of research aimed at improving efficiency and stereoselectivity. nih.gov

Structure Activity Relationship Sar Investigations of Piperidin 1 Yl Thiophen 3 Yl Methanone Analogues

Influence of Thiophene (B33073) Substitution Patterns on Biological Activity

The thiophene ring serves as a crucial component for the biological activity of many pharmaceutical compounds, acting as a bioisosteric replacement for phenyl rings. nih.govresearchgate.net Its electronic properties and ability to engage in specific interactions with biological targets make substitutions on this ring a key area of SAR investigations.

Studies on related 2-amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones, which act as A1 adenosine (B11128) receptor positive allosteric modulators, have shown that the nature and position of substituents on an aryl ring attached to the thiophene are critical. For instance, lipophilic groups are generally preferred, as demonstrated by the weak activity of a 3-aminophenyl derivative, suggesting a requirement for nonpolar interactions in the binding pocket. nih.gov Fluorine substitution has been identified as a particularly effective strategy to enhance activity, likely by mitigating aryl oxidation by cytochrome P450 enzymes. nih.gov However, the optimal position for fluoro-substitution does not follow a consistent pattern, with 2-fluoro, 3,4-difluoro, and 2-trifluoromethyl substitutions all proving favorable in different analogue series. nih.gov

In computational studies of nucleophilic aromatic substitution on 2-methoxy-3-X-5-nitrothiophenes, the nature of the substituent at the 3-position significantly influences the reaction's activation energy. nih.gov Electron-withdrawing groups like nitro (NO₂) or cyano (CN) stabilize the negative charge that develops on the thiophene ring during the reaction, thereby lowering the activation barrier. nih.gov Conversely, the absence of such a stabilizing group (e.g., when X = H) results in a significantly higher activation energy. nih.gov While this relates to chemical reactivity rather than direct biological activity, it underscores the profound electronic impact of substituents on the thiophene ring, which can translate to altered binding affinities at a biological target.

The following table summarizes the influence of various substituents on the thiophene moiety in related compound series.

Substituent TypeGeneral Effect on ActivityRationale / ObservationReference
Lipophilic Groups Generally favorableHydrophobic interactions are often key for binding. Polar groups like amino can be detrimental. nih.gov
Fluoro Groups Often enhances activityCan improve metabolic stability (blocking oxidation) and favorably alter electronic properties. nih.gov
Electron-Withdrawing Groups Modulates electronic characterCan stabilize interactions with electron-rich pockets in a receptor. nih.gov

Impact of Piperidine (B6355638) Ring Substituents and Conformation on Receptor Interactions

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce a basic nitrogen center and adopt specific three-dimensional conformations crucial for receptor engagement. nih.gov For dual-target ligands, such as those binding to histamine (B1213489) H3 and sigma-1 (σ₁) receptors, the piperidine moiety has been identified as a critical structural element. nih.gov In one study, replacing a piperazine (B1678402) ring with a piperidine ring dramatically increased affinity for the σ₁ receptor by over 400-fold (Kᵢ changing from 1531 nM to 3.64 nM) while maintaining high affinity for the H₃ receptor. nih.gov This highlights the piperidine ring's superior ability to fulfill the pharmacophoric requirements for σ₁ receptor binding.

The conformation of the piperidine ring, which typically adopts a chair form, is also a key determinant of activity. nih.gov Substituents on the ring can exist in either an axial or equatorial orientation, and this preference is governed by a complex interplay of steric hindrance, electrostatic interactions, and hyperconjugation. nih.govresearchgate.net For example, in N,2-dimethylpiperidine-1-carboxamide, the axial conformer is favored by 2.1 kcal/mol over the equatorial one. nih.gov This preference can influence the orientation of other parts of the molecule, directing them toward or away from specific binding subpockets within a receptor.

In a series of N-piperidinyl indoles targeting the nociceptin (B549756) opioid receptor (NOP), substitution on the indole (B1671886) ring, which is attached to the piperidine nitrogen, showed that the position of substitution (2-position vs. 3-position) significantly affects intrinsic activity and receptor selectivity. nih.gov This suggests that the piperidine acts as a central scaffold, and its substituents' spatial arrangement, dictated by the piperidine's conformation and point of attachment, is vital for fine-tuning the ligand-receptor interaction.

ModificationImpact on Receptor InteractionExample / ObservationReference
Piperidine vs. Piperazine Can dramatically alter receptor selectivity and affinity.Replacement of piperazine with piperidine increased σ₁ affinity >400-fold. nih.gov
Ring Conformation (Chair) Dictates the 3D orientation of substituents (axial vs. equatorial).The energetic preference for axial or equatorial conformers can control ligand shape. nih.govresearchgate.net
N-Substitution Influences how the rest of the molecule is presented to the receptor.The position of substituents on an N-linked indole ring altered NOP receptor activity. nih.gov

Role of the Methanone (B1245722) Linkage in Ligand-Target Binding

The methanone (carbonyl) group serves as a rigid and polar linker connecting the piperidine and thiophene rings. Its primary role is to maintain a specific spatial orientation between the two cyclic systems, which is often essential for optimal binding. The carbonyl oxygen is a potent hydrogen bond acceptor, a feature commonly exploited in drug design to establish a strong, directional interaction with a hydrogen bond donor residue (e.g., the amide backbone or side chain of an amino acid) in the receptor's binding site.

While specific studies modifying the methanone linker in Piperidin-1-yl(thiophen-3-yl)methanone itself are not widely reported, the importance of a carbonyl linker is well-established in many classes of receptor ligands. For example, in a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives, the amide (carboxamide) moiety at the N-terminal of the piperidine was crucial for antiproliferative activity against human leukemia cells. researchgate.net This suggests the carbonyl group's involvement in critical binding interactions.

The planarity of the C=O double bond restricts the rotation of the adjacent rings, reducing the conformational flexibility of the molecule. This pre-organization can lower the entropic penalty of binding, leading to higher affinity. The electron-withdrawing nature of the carbonyl group also influences the electronic properties of the adjacent thiophene ring, which can modulate its interaction with the target protein.

Rational Design Principles for Modulating Bioactivity

The point of attachment of the piperidine-methanone moiety to the thiophene ring is a critical determinant of biological activity. A switch from a thiophen-3-yl to a thiophen-2-yl isomer alters the angle and distance between the piperidine ring and the sulfur atom of the thiophene. This seemingly minor change can significantly impact how the molecule fits into a binding pocket. In studies of ketamine analogues, where a phenyl ring was replaced by a thiophene ring, the resulting compound, tiletamine, displayed a similar mechanism of action but a different potency profile, highlighting the importance of the heteroaromatic ring's structure. mdpi.com Similarly, for GluN2B receptor ligands, the bioisosteric replacement of a benzene (B151609) ring with a thiophene ring was well-tolerated, indicating that the thiophene could successfully mimic the steric and electronic properties of the original phenyl ring. nih.gov

Furthermore, X-ray crystallography has revealed that thiophene-3-carbonyl derivatives are prone to a "ring flip" disorder, where two orientations of the thiophene ring can co-exist in the crystal lattice. mdpi.com This inherent flexibility could allow the molecule to adapt to the topology of different binding sites, but it also presents a challenge for designing ligands with a single, optimal binding mode.

Bioisosteric replacement is a powerful strategy in drug design, where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles. The 1,3,4-oxadiazole (B1194373) ring is a common bioisostere for amide and ester groups. nih.gov Its rigid, planar structure acts as an effective linker, while its two nitrogen atoms can serve as hydrogen bond acceptors. mdpi.com

Introducing an oxadiazole ring can confer several advantages. It is metabolically stable and can improve tissue permeability due to its mesoionic character when compared to its 1,3,4-thiadiazole (B1197879) counterpart. researchgate.net SAR studies on 1,2,4-oxadiazole-based Sirt2 inhibitors revealed that specific substitution patterns are crucial for activity; for instance, a para-substituted phenyl ring at the 3-position and a cyclic aminomethyl group at the 5-position were essential for inhibitory action. nih.gov This demonstrates that while the core heterocycle provides a valuable scaffold, its biological activity is highly dependent on the substituents it presents to the target receptor.

In the context of this compound, an oxadiazole could potentially be used to replace the methanone linker or even the thiophene ring itself. Such a modification would drastically alter the geometry, polarity, and hydrogen bonding capacity of the molecule, offering a pathway to novel analogues with potentially different pharmacological profiles.

Design PrincipleStrategyPotential OutcomeReference
Positional Isomerism Altering thiophene attachment (e.g., 3-yl vs. 2-yl).Modulate fit within the binding pocket, potentially altering potency and selectivity. nih.govmdpi.com
Stereochemistry Control of piperidine ring conformation.Enforce a specific 3D structure to maximize favorable interactions and minimize clashes. nih.govresearchgate.net
Heterocyclic Variation Bioisosteric replacement (e.g., methanone with oxadiazole).Improve metabolic stability, alter polarity, and introduce new hydrogen bonding interactions. researchgate.netnih.gov

Pharmacological Target Interactions and Mechanistic Studies in Vitro/cellular

Evaluation of Binding Affinity Towards Biological Targets

While direct and extensive research on the binding profile of Piperidin-1-yl(thiophen-3-yl)methanone is limited, studies on structurally related compounds provide insights into the potential receptor interactions of the thiophene-piperidine scaffold.

Receptor Binding Assays

Specific receptor binding assay data for this compound are not extensively documented in publicly available literature. However, the core structure is analogous to scaffolds found in ligands for various receptors. For instance, a series of N-(4-piperidinyl)-2-indolinones, which share the piperidine (B6355638) moiety, were identified as a novel structural class of ligands for the nociceptin (B549756) receptor (NOP). Modifications to the piperidine substituent in this class yielded both potent agonists and antagonists, highlighting the critical role of this ring system in receptor interaction. Similarly, other piperidine-containing structures, such as certain benzophenone (B1666685) derivatives, have shown high affinity for the histamine (B1213489) H₃ receptor. These findings suggest that the piperidinyl-methanone portion of the molecule could serve as a versatile scaffold for receptor engagement, though specific assays on this compound are required for confirmation.

Enzyme Inhibition Studies

The inhibitory effects of this compound and its analogs have been investigated against several clinically relevant enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Cholinesterases are critical enzymes in neurotransmission, and their inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease. While direct inhibitory data for this compound against AChE and BChE is not specified in the available research, numerous studies have demonstrated that the piperidine nucleus is a common feature in potent cholinesterase inhibitors.

For example, a series of benzophenone derivatives incorporating a piperidine ring were synthesized and evaluated for their ability to inhibit these enzymes. One notable compound from this series, (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone, demonstrated significant inhibitory activity against BChE, with IC₅₀ values of 172 nM for equine BChE and 1.16 µM for human BChE. Another study on 4-oxypiperidine ethers also identified compounds with dual activity as histamine H₃ receptor antagonists and cholinesterase inhibitors. The compound ADS031 from this series showed an IC₅₀ value of 1.537 μM against AChE. These examples underscore the potential of the piperidine moiety as a key pharmacophore for cholinesterase inhibition.

Table 1: Cholinesterase Inhibitory Activity of Structurally Related Piperidine Derivatives

Compound Name Target Enzyme IC₅₀ Value
(4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone eqBuChE 172 nM
(4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone hBuChE 1.16 µM
ADS031 (A 4-oxypiperidine derivative) eeAChE 1.537 µM
Glutathione (B108866) S-Transferase (GST) Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes involved in cellular detoxification by catalyzing the conjugation of glutathione to various electrophilic compounds. There is no specific information available in the reviewed literature regarding the evaluation of this compound as an inhibitor of GST enzymes. Research on GST inhibition has often focused on natural products like curcumin (B1669340) and its analogs, which have shown inhibitory activity against several human GST isoenzymes.

mPGES-1 Enzyme Activity Modulation

Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E₂ (PGE₂). Its inhibition is considered a promising therapeutic strategy for inflammatory conditions and cancer. Although direct studies on the modulatory effect of this compound on mPGES-1 are not available, research has identified the thiophene (B33073) ring as a valuable component in the design of mPGES-1 inhibitors. A study focused on identifying new inhibitor scaffolds found that 2-(thiophen-2-yl)acetic acid serves as a suitable chemical platform for developing potent mPGES-1 inhibitors. This suggests that the thiophene moiety within this compound could potentially interact with the active site of mPGES-1, though this remains to be experimentally verified.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of DNA, RNA, and certain amino acids, making it a well-established target for antimicrobial and anticancer drugs. While this compound itself has not been reported as a DHFR inhibitor, the piperidine scaffold is integral to novel classes of compounds designed to target this enzyme.

Recent research has focused on 4-piperidine-based thiosemicarbazones, which are synthesized from piperidine-containing precursors. These compounds have been evaluated for their inhibitory potential against DHFR. The rationale for incorporating the piperidine ring lies in its ability to form hydrogen bonds with key amino acid residues in the enzyme's active site, thereby enhancing binding affinity. Although these thiosemicarbazones are structurally distinct from a simple methanone (B1245722), their development highlights the utility of the piperidine framework in designing effective DHFR inhibitors.

Antiviral and Antimicrobial Research Applications

No published research was found that explored the potential antiviral or antimicrobial properties of this compound. Its efficacy against any viral or microbial strains has not been documented in the scientific literature.

Computational Chemistry and Molecular Modeling of Piperidin 1 Yl Thiophen 3 Yl Methanone

Molecular Docking Studies for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. This method can identify potential biological targets for Piperidin-1-yl(thiophen-3-yl)methanone and elucidate its mechanism of action at a molecular level.

Molecular docking simulations can reveal the specific interactions between a ligand and the amino acid residues within the binding pocket of a protein. These interactions are crucial for the stability of the ligand-protein complex. Key interactions typically identified include:

Hydrogen Bonds: The carbonyl oxygen of the methanone (B1245722) group in this compound is a potential hydrogen bond acceptor, capable of interacting with donor residues like serine, threonine, or lysine (B10760008) in a protein's active site.

Hydrophobic Interactions: The piperidine (B6355638) and thiophene (B33073) rings are largely nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine.

Pi-Pi Stacking: The aromatic thiophene ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

In studies of similar heterocyclic compounds, docking analyses have successfully identified critical residues. For instance, docking of certain thiophene derivatives against the enzyme Cyclooxygenase-2 (COX-2) revealed that interactions with histidine residues (His-386, His-388, His-207) were significant for stabilizing the compound within the active site. nih.gov A similar analysis for this compound would provide a comparable map of its interactions with potential targets.

Table 1: Illustrative Key Binding Interactions for Thiophene-Containing Compounds in a Target Active Site This table is a generalized example based on typical findings for related molecules and does not represent specific data for this compound.

Interaction TypeLigand MoietyPotential Interacting Amino Acid Residues
Hydrogen BondCarbonyl OxygenGln, His, Ser
HydrophobicPiperidine RingAla, Val, Leu, Ile
Pi-Pi StackingThiophene RingPhe, Tyr, Trp

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A lower (more negative) binding energy indicates a more stable and favorable interaction between the ligand and the target protein. These scores are used to rank potential drug candidates and prioritize them for further experimental testing. For example, in a study of novel thiophene-based derivatives, binding energies were calculated to demonstrate their affinity towards human carbonic anhydrase IX protein, with potent compounds showing values near -5.6 kcal/mol. rsc.org

Furthermore, docking simulations analyze the conformational stability of the ligand when bound to the receptor. The analysis determines the most energetically favorable three-dimensional arrangement (pose) of the ligand in the binding site, which is essential for its biological activity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the intrinsic electronic and geometric properties of a molecule. These methods are foundational for understanding molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of a molecule like this compound, DFT is used to determine the most stable three-dimensional geometry by minimizing the total energy of the system. This process, known as geometry optimization, yields precise information on bond lengths, bond angles, and dihedral angles. researchgate.net

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and atomic charges, which collectively influence the molecule's polarity and intermolecular interactions. Such calculations have been successfully applied to characterize various thiophene and piperidine derivatives. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive. In computational studies of related thiophene-based amides, the HOMO-LUMO gap was used to predict which derivatives would be the most chemically reactive. cabidigitallibrary.orgmdpi.com

Table 2: Representative Frontier Molecular Orbital Data for a Thiophene-Amide Derivative This table provides an example of FMO analysis results for a related compound and should not be taken as actual data for this compound.

ParameterEnergy (eV)Implication
EHOMO-6.5 eVElectron Donating Ability
ELUMO-2.1 eVElectron Accepting Ability
Energy Gap (ΔE)4.4 eVChemical Stability & Reactivity

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different regions of electrostatic potential:

Red/Yellow: Regions of negative potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with nucleophilic sites (e.g., around the carbonyl oxygen).

Blue: Regions of positive potential, which are electron-deficient. These areas are prone to nucleophilic attack and are associated with electrophilic sites (e.g., around hydrogen atoms).

Green: Regions of neutral or near-zero potential, typically associated with nonpolar parts of the molecule.

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom, identifying it as a primary site for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms of the piperidine ring. This analysis helps in understanding the sites of intermolecular interactions and chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density. materialsciencejournal.org In this analysis, the electronic wavefunction is interpreted in terms of localized Lewis-type orbitals (bonds or lone pairs) and non-Lewis-type orbitals (antibonding or Rydberg). uba.ar The delocalization of electron density between these orbitals signifies a stabilizing donor-acceptor interaction. materialsciencejournal.org

These intramolecular charge transfers, such as n→σ, n→π, and π→π*, are indicative of the electronic communication between the piperidine, carbonyl, and thiophene moieties. dergipark.org.trnih.gov The magnitude of the second-order perturbation energy, E(2), associated with these interactions quantifies the extent of electron delocalization. A higher E(2) value suggests a more intense interaction between the electron donor and acceptor orbitals, leading to greater conjugation and molecular stability. materialsciencejournal.org

Table 1: Key NBO Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nσ* (C-C) piperidineHighHyperconjugation
LP (1) Oπ* (C-S) thiopheneModerateResonance
π (C=C) thiopheneπ* (C=O) carbonylModerateConjugation

Note: The E(2) values are qualitative representations based on typical findings for similar structures and are not derived from specific calculations on this compound.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its relationship to energy. researchgate.net The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, with stable conformations corresponding to energy minima on this surface. researchgate.net

Examination of Piperidine Ring Conformations

The piperidine ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. dntb.gov.uanih.gov This is analogous to the cyclohexane (B81311) ring. In this compound, the piperidine moiety is expected to exist predominantly in a chair conformation. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Mechanisms

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry for elucidating the pathways of chemical reactions. missouri.edu The IRC method maps the minimum energy path connecting a transition state to the reactants and products on the potential energy surface. mdpi.com This allows for a detailed understanding of the structural changes that occur during a chemical transformation. missouri.edu

For reactions involving this compound, such as electrophilic substitution on the thiophene ring or nucleophilic addition to the carbonyl group, IRC calculations can trace the reaction pathway. By starting from the transition state geometry, the IRC calculation follows the steepest descent path to the corresponding reactant and product energy minima. missouri.edu This provides a clear depiction of the reaction mechanism, including the formation and breaking of bonds and any conformational changes that occur along the reaction coordinate. missouri.edu

Computational ADMET Profiling for Research Lead Optimization

In the process of drug discovery, lead optimization is a critical phase where a promising compound (a "lead") is chemically modified to improve its pharmacological properties. frontiersin.orgnih.gov An essential part of this process is the evaluation of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.gov Poor ADMET properties are a major cause of failure for drug candidates in clinical trials. researchgate.net

Computational, or in silico, ADMET profiling has become an indispensable tool for the early assessment of these properties, allowing for the prioritization of compounds with more favorable profiles and reducing the time and cost of drug development. frontiersin.orgresearchgate.net For this compound, a computational ADMET analysis would involve the use of various models to predict its physicochemical and pharmacokinetic properties.

These predictions are based on the molecule's structure and include parameters such as:

Absorption: Prediction of oral bioavailability, intestinal absorption, and cell permeability.

Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolic transformation by cytochrome P450 enzymes.

Excretion: Prediction of the primary routes of elimination from the body.

Toxicity: Assessment of potential adverse effects, such as cardiotoxicity or hepatotoxicity.

By analyzing the computational ADMET profile of this compound, medicinal chemists can identify potential liabilities and make targeted structural modifications to optimize its drug-like properties. nih.gov

Table 2: Representative Computational ADMET Predictions

PropertyPredicted ValueSignificance
Lipophilicity (logP)2.5 - 3.5Influences absorption and distribution
Aqueous Solubility (logS)-3.0 to -4.0Affects formulation and bioavailability
Blood-Brain Barrier PermeabilityModerate to HighIndicates potential for CNS activity
CYP2D6 InhibitionPossiblePotential for drug-drug interactions
hERG InhibitionLow RiskLower likelihood of cardiotoxicity

Note: These are hypothetical values for illustrative purposes and are not the result of actual calculations on this compound.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Chromatographic Methods for Purity Assessment and Isolation

Gas Chromatography-Mass Spectrometry (GC-MS)

No specific GC-MS data, including retention times or fragmentation patterns, for Piperidin-1-yl(thiophen-3-yl)methanone is available in the reviewed scientific literature. To perform such analysis, the compound would need to be volatilized and passed through a gas chromatograph, where it would be separated from other components based on its boiling point and interactions with the column's stationary phase. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum, a pattern of mass-to-charge ratios of the fragments, would serve as a chemical fingerprint for identification and structural elucidation. A data table detailing these fragments and their relative abundances would typically be generated from this analysis.

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future of synthesizing piperidin-1-yl(thiophen-3-yl)methanone and its derivatives is geared towards the development of more efficient, cost-effective, and environmentally benign methods. A primary focus is on the implementation of green chemistry principles to minimize waste and energy consumption. Research is increasingly directed towards catalytic processes that can streamline multi-step syntheses into more concise and atom-economical routes. For instance, the use of transition-metal catalysts, such as palladium or copper, in cross-coupling reactions is being explored to facilitate the direct formation of the amide bond between the piperidine (B6355638) and thiophene (B33073) moieties.

Another promising avenue lies in the application of flow chemistry. This technology allows for continuous production with enhanced control over reaction parameters, leading to higher yields and purities. The development of sustainable synthesis methods also includes the exploration of bio-catalysis, where enzymes are used to perform specific chemical transformations under mild conditions, further reducing the environmental impact of chemical synthesis.

Advanced Structure-Based Drug Design and Fragment-Based Approaches

The design of next-generation therapeutics based on the this compound scaffold is heavily reliant on advanced computational and experimental techniques. Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to guide the design of potent and selective inhibitors. By understanding the precise interactions between the compound and its target protein, medicinal chemists can make rational modifications to the piperidine or thiophene rings to enhance binding affinity and efficacy.

Fragment-based drug discovery (FBDD) offers a complementary approach. This method involves screening small chemical fragments to identify those that bind weakly to the target. These "hits" are then optimized and linked together to create a more potent lead compound. This strategy can uncover novel binding modes and provide a more efficient path to lead optimization for derivatives of this compound.

Broadening the Spectrum of Biological Targets and Disease Areas

While initial studies may have focused on a specific biological target, the versatility of the this compound scaffold allows for its exploration against a broader range of targets and diseases. Future research will likely investigate the potential of its derivatives in therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases. For example, modifications to the core structure could yield compounds with activity against protein kinases, which are crucial targets in cancer therapy, or G-protein coupled receptors (GPCRs), which are implicated in a variety of physiological processes. The anti-inflammatory and antimicrobial properties of thiophene-containing compounds also suggest potential applications in treating inflammatory disorders and bacterial infections.

Development of Chemical Probes for Biological System Interrogation

Beyond their direct therapeutic applications, derivatives of this compound can be developed into valuable chemical probes for studying biological systems. A chemical probe is a highly selective small molecule that can be used to modulate the function of a specific protein in a cellular or in vivo setting, thereby helping to elucidate its biological role. To serve as a reliable probe, a compound must exhibit high potency and selectivity for its intended target. The development of such probes would involve rigorous characterization of their biological activity and selectivity profile. These tools are invaluable for target validation and for dissecting complex signaling pathways, ultimately contributing to a deeper understanding of disease mechanisms.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery. These technologies can be applied to accelerate the identification and optimization of new drug candidates based on the this compound scaffold. AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the properties of novel compounds, thereby prioritizing the synthesis of the most promising candidates.

Q & A

Basic: What are the optimal synthesis pathways for Piperidin-1-yl(thiophen-3-yl)methanone, and how can purity be ensured?

This compound is synthesized via multi-step reactions involving nucleophilic substitution or coupling between thiophene and piperidine derivatives. Key steps include:

  • Acylation : Reacting thiophene-3-carbonyl chloride with piperidine in anhydrous dichloromethane under nitrogen .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization in methanol for higher purity (>95%) .
  • Characterization : NMR (¹H/¹³C) to confirm structural integrity, HPLC to assess purity (>99% for pharmacological studies) .

Basic: How is the molecular structure of this compound validated experimentally?

Structural validation employs:

  • X-ray crystallography : Single-crystal diffraction (using SHELX programs ) resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (thiophene-piperidine plane: ~85°) .
  • Spectroscopy : IR confirms carbonyl stretches (~1680 cm⁻¹), while ¹H NMR identifies aromatic protons (δ 7.2–7.5 ppm for thiophene) and piperidine methylenes (δ 1.5–2.8 ppm) .

Basic: What initial biological screening approaches are recommended for this compound?

  • Receptor binding assays : Radioligand displacement studies (e.g., 5-HT3 or σ receptors) in transfected HEK293 cells, using [³H]-ligands to measure IC₅₀ values .
  • Enzyme inhibition : Kinetic analysis (e.g., CYP450 isoforms) with fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, IC₅₀ reported as ~50 µM) .

Advanced: How do reaction conditions influence stereochemical outcomes in derivatives of this compound?

  • Temperature : Higher temps (80°C) favor trans products in piperidine ring substitutions due to thermodynamic control .
  • Catalysts : Pd(PPh₃)₄ in Sonogashira coupling introduces alkynyl groups (e.g., for fluorinated analogs) with >90% regioselectivity .
  • Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states in SNAr reactions, reducing byproducts .

Advanced: How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

  • SHELXL refinement : Anisotropic displacement parameters distinguish static disorder from dynamic motion in piperidine rings .
  • Hydrogen bonding networks : Compare O–H···N interactions (e.g., 2.8 Å in hydroxyquinoline analogs ) vs. C–H···O (3.0 Å in naphthalene derivatives ).
  • Validation tools : Use PLATON ADDSYM to detect missed symmetry in crystals, reducing false-positive H-bond assignments .

Advanced: How to address contradictory pharmacological data (e.g., varying IC₅₀ across studies)?

  • Assay standardization : Normalize cell viability protocols (e.g., ATP-based vs. MTT) to minimize matrix effects .
  • Metabolic stability : Test liver microsome half-life (e.g., human: t₁/₂ = 120 min vs. murine: t₁/₂ = 90 min) to explain species-specific activity .
  • Epigenetic modulation : Screen for off-target histone demethylase inhibition (e.g., LSD1 IC₅₀ = 10 µM) to reconcile cytotoxicity disparities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.